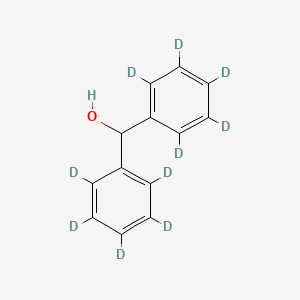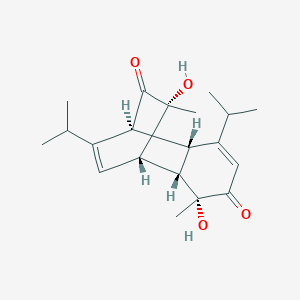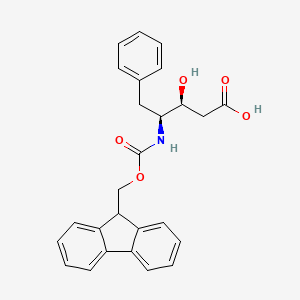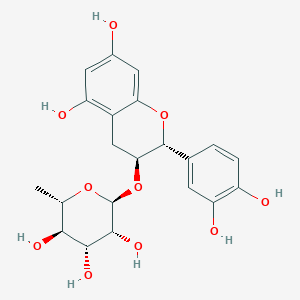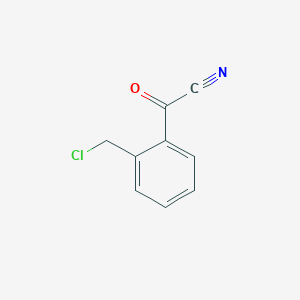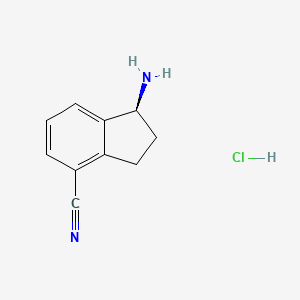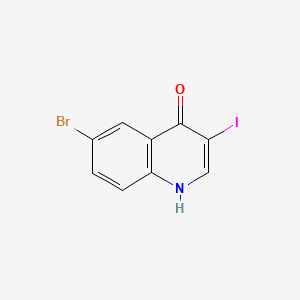
1-Methyl-1H-tetrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-tetrazole-5-carbonyl chloride is a chemical compound with the molecular formula C3H3ClN4O and a molecular weight of 146.54 . It is a derivative of 1H-Tetrazole, a crystalline light yellow powder .
Synthesis Analysis
The synthesis of 1-methyl-5H-tetrazole (MTZ) has been achieved from 1,5H-tetrazole and methyl iodide . A series of 31 new complexes based on MTZ as the ligand was prepared using seven different metals and six different anions . This variation allows tailoring of the energetic properties of the desired molecule .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-tetrazole-5-carbonyl chloride is available as a 2D Mol file or as a computed 3D SD file . The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
1-Methyl-1H-tetrazole-5-carbonyl chloride has a molecular weight of 146.54 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Safety And Hazards
While specific safety and hazards information for 1-Methyl-1H-tetrazole-5-carbonyl chloride is not available, it is known that tetrazoles decompose and emit toxic nitrogen fumes when heated . They burst vigorously on exposure to shock, fire, and heat on friction . They also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .
Orientations Futures
The formation of complexes with 1-methyl-5H-tetrazole (MTZ) is a valuable concept because of their easy synthesis and the large number of possible combinations . This allows tailoring of the energetic properties of the desired molecule towards suitable primary explosives or laser-ignitable materials . For the first time, a large number of compounds with sensitivities ranging from insensitive to very sensitive were synthesized to give a wide range of new materials for different possible applications .
Propriétés
Numéro CAS |
1233068-13-7 |
|---|---|
Nom du produit |
1-Methyl-1H-tetrazole-5-carbonyl chloride |
Formule moléculaire |
C3H3ClN4O |
Poids moléculaire |
146.53512 |
Synonymes |
1-Methyl-1H-tetrazole-5-carbonyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



